molecular formula C12H17NO4 B273556 3-[(butylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(butylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B273556
M. Wt: 239.27 g/mol
InChI Key: SFKAVQDTLBPTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(butylamino)carbonyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(butylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of a bicyclic precursor with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[(butylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Sodium hydroxide, ammonia, elevated temperatures.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-[(butylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can modulate signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(butylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific butylcarbamoyl group and oxabicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-(butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

InChI

InChI=1S/C12H17NO4/c1-2-3-6-13-11(14)9-7-4-5-8(17-7)10(9)12(15)16/h4-5,7-10H,2-3,6H2,1H3,(H,13,14)(H,15,16)

InChI Key

SFKAVQDTLBPTMF-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1C2C=CC(C1C(=O)O)O2

Canonical SMILES

CCCCNC(=O)C1C2C=CC(C1C(=O)O)O2

Origin of Product

United States

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